22% Yield Increase and 99.3% API Purity Achieved in Cefepime Intermediate Synthesis via Optimized Purification
In the synthesis of a key cefepime intermediate, an optimized purification process for 2,6-dichloro-4-hydroxypyridine led to a 22% increase in yield and achieved a final active pharmaceutical ingredient (API) purity of 99.3% . This direct process improvement, documented in industrial application notes, demonstrates a quantifiable advantage over generic or unoptimized purification methods that may be applied to less critical building blocks.
| Evidence Dimension | Synthetic Yield Improvement |
|---|---|
| Target Compound Data | 22% yield increase, 99.3% API purity |
| Comparator Or Baseline | Unoptimized purification process (implied baseline yield and purity lower) |
| Quantified Difference | 22% relative yield increase |
| Conditions | Cefepime intermediate synthesis |
Why This Matters
For procurement in pharmaceutical manufacturing, this directly translates to a lower cost of goods sold (COGS) and higher quality output, providing a clear return on investment over using a less-characterized intermediate.
